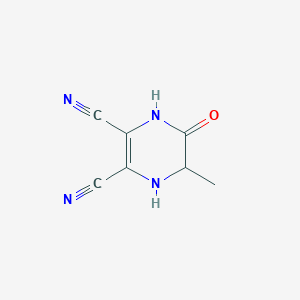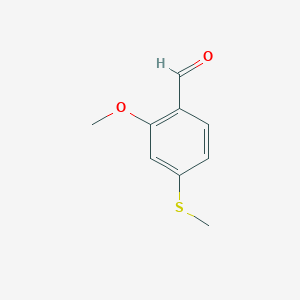
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- is an organic compound with a complex structure that includes both ester and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(phenylmethyl)propanedioic acid typically involves the esterification of propanoic acid with benzyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of ethyl(phenylmethyl)propanedioic acid may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as cesium-exchanged heteropoly acids on K-10 clay, has been explored to enhance the reaction rate and selectivity .
Types of Reactions:
Oxidation: PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives
Aplicaciones Científicas De Investigación
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl(phenylmethyl)propanedioic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
PROPANEDIOICACID,2-ETHYL-2-(PHENYLMETHYL)- can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the phenylmethyl group.
Methyl butyrate: Another ester with a different alkyl group.
Diethyl malonate: A related compound with two ester groups and similar reactivity .
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-benzyl-2-ethylpropanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-2-12(10(13)14,11(15)16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
ZXABGPBQPJYBSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=CC=C1)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B8639715.png)

![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)


![N-[4-(Hydroxymethyl)benzyl]acetamide](/img/structure/B8639735.png)


![tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate](/img/structure/B8639750.png)

